molecular formula C21H20F3N3O2S B2581931 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 255865-22-6

2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2581931
CAS RN: 255865-22-6
M. Wt: 435.47
InChI Key: SPWJUFWCDVWASK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a quinazolin-2-yl sulfanyl group attached to an acetamide group with a trifluoromethylphenyl substituent . The compound has a molecular weight of 529.607 .

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound of interest is related to a class of compounds known for their diverse biological activities. Research has shown that similar quinazolinone derivatives exhibit significant antipyretic and anti-inflammatory activities. For instance, the synthesis and investigation of triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties have demonstrated notable antipyretic and anti-inflammatory effects. This suggests potential therapeutic applications of these compounds in treating fever and inflammation-related conditions (Ghorab, Ismail, & Abdalla, 2010).

Analgesic and Anti-inflammatory Potential

Another aspect of research on quinazolinone derivatives includes their exploration for analgesic and anti-inflammatory properties. A variety of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and tested for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, specific derivatives demonstrated potent analgesic and anti-inflammatory activities, suggesting their potential for pain and inflammation management. Notably, these compounds exhibited mild ulcerogenic potential compared to traditional NSAIDs like aspirin, indicating a possibly safer profile for gastrointestinal health (Alagarsamy et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of quinazolinone derivatives has also been conducted. A new series of thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds were found to inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans, showcasing their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Structural and Inclusion Properties

Further studies have delved into the structural aspects of amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their ability to form gels and crystalline salts. Such research provides insights into the physical and chemical properties of these compounds, which could be relevant for their formulation and application in various scientific and pharmaceutical contexts (Karmakar, Sarma, & Baruah, 2007).

Mechanism of Action

properties

IUPAC Name

2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S/c1-13(2)11-27-19(29)16-8-3-4-9-17(16)26-20(27)30-12-18(28)25-15-7-5-6-14(10-15)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJUFWCDVWASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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